5-Fam

Description

Structure

3D Structure

Propriétés

IUPAC Name |

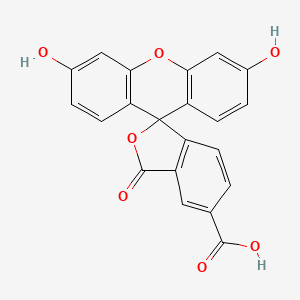

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Carboxyfluorescein (5-FAM): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a highly versatile and widely utilized fluorescent dye belonging to the fluorescein family. As a single isomer derivative of carboxyfluorescein, it offers enhanced stability and consistency in bioconjugation compared to its isomeric mixtures or FITC (Fluorescein isothiocyanate).[1][2] Its bright green fluorescence, high quantum yield, and reactivity towards primary aliphatic amines make it an indispensable tool for labeling a diverse range of biomolecules, including peptides, proteins, and nucleic acids. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is characterized by its robust and well-defined chemical and photophysical properties, which are fundamental to its application as a fluorescent label.

| Property | Value | Reference |

| Full Chemical Name | 5-Carboxyfluorescein | [3] |

| IUPAC Name | 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Molecular Formula | C₂₁H₁₂O₇ | [3] |

| Molecular Weight | 376.3 g/mol | [3] |

| CAS Number | 76823-03-5 | |

| Appearance | Yellow-orange solid | |

| Solubility | Soluble in water (pH > 6), DMSO, DMF | |

| Excitation Maximum (λex) | ~492 nm (at pH 9) | |

| Emission Maximum (λem) | ~514 nm (at pH 9) | |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (at pH 9) | |

| Fluorescence Quantum Yield (Φ) | 0.93 |

Applications in Research and Development

The primary utility of this compound lies in its ability to be covalently attached to biomolecules, enabling their detection and quantification in a variety of assays and techniques.

-

Labeling of Proteins and Peptides: The carboxylic acid group of this compound can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins and peptides. This forms a stable amide bond, resulting in a fluorescently tagged molecule.

-

Nucleic Acid Labeling: this compound can be incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite derivative. It can also be attached to amino-modified nucleic acids. Labeled oligonucleotides are extensively used as probes in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.

-

Fluorescence Resonance Energy Transfer (FRET): this compound is a popular donor fluorophore in FRET-based assays. When paired with a suitable acceptor molecule, the energy transfer between the two can be used to monitor conformational changes, binding events, or enzymatic activity.

-

Flow Cytometry and Immunofluorescence: Antibodies and other proteins labeled with this compound are widely used in flow cytometry and immunofluorescence microscopy to identify and quantify specific cell populations or localize proteins within cells and tissues.

Experimental Protocols

Protein Labeling with this compound N-hydroxysuccinimide (NHS) Ester

This protocol provides a general guideline for labeling proteins with this compound NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for this compound).

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein

-

CF (Correction Factor for this compound at 280 nm) = 0.35

-

ε_protein = Molar extinction coefficient of the protein

-

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

ε_dye = 83,000 cm⁻¹M⁻¹

-

-

DOL = Dye Concentration / Protein Concentration

-

Oligonucleotide Labeling using this compound Phosphoramidite

This compound is typically incorporated at the 5' terminus of an oligonucleotide during automated solid-phase synthesis. This process involves standard phosphoramidite chemistry cycles. The final deprotection and cleavage steps release the 5'-labeled oligonucleotide. Purification is typically performed using HPLC to ensure high purity of the labeled product.

Visualization of a this compound Based FRET Probe for Enzymatic Activity

The following diagram illustrates the mechanism of a Fluorescence Resonance Energy Transfer (FRET) based biosensor for detecting the activity of a specific protease. The probe consists of a peptide substrate for the protease, labeled with this compound as the donor fluorophore and a suitable quencher as the acceptor.

Caption: Mechanism of a this compound based FRET probe for protease activity.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide array of biomolecules, ensure its continued relevance in the development of novel diagnostics, therapeutics, and research tools. The detailed protocols and the illustrative example of its application in a FRET-based assay provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of fluorescence in their work.

References

- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-Carboxyfluorescein (5-FAM)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of 5-Carboxyfluorescein (5-FAM), a widely utilized green fluorescent dye. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and development.

Core Properties of this compound

5-Carboxyfluorescein, commonly known as this compound, is a derivative of fluorescein that is frequently used to fluorescently label peptides, proteins, and nucleotides.[1][2] Its popularity stems from its bright green fluorescence, high quantum yield, and an excitation maximum that aligns well with the 488 nm spectral line of the argon-ion laser.[3][4] The presence of a carboxylic acid group allows for its covalent attachment to primary amines on biomolecules.[4] It is important to note that the fluorescence of FAM is pH-sensitive, with decreased fluorescence below pH 7; it is optimally used in a pH range of 7.5 to 8.5.

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below. These values are essential for the proper setup of fluorescence detection instruments and for the quantitative analysis of experimental data.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492 nm | In 0.1 M Tris pH 8.0 |

| ~490 nm | ||

| ~495 nm | ||

| Emission Maximum (λem) | ~517 nm | In 0.1 M Tris pH 8.0 |

| ~520 nm | ||

| ~514 nm | At pH 9 | |

| Molar Extinction Coefficient (ε) | ≥72,000 L·mol⁻¹·cm⁻¹ | at 492 nm in 0.01 N NaOH |

| 83,000 cm⁻¹M⁻¹ | ||

| 75,000 M⁻¹cm⁻¹ | ||

| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH |

| 0.9 | ||

| Molecular Weight | 376.32 g/mol | |

| Chemical Formula | C₂₁H₁₂O₇ |

Experimental Protocols

Accurate measurement of fluorescence is critical for reliable experimental outcomes. The following are detailed protocols for the characterization of this compound's spectral properties.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the standard procedure for acquiring fluorescence spectra using a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths of a this compound labeled sample.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound solution of known concentration (e.g., in PBS pH 7.4)

-

Blank solution (buffer only)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the blank solution and place it in the sample holder.

-

Excitation Scan: Set the emission wavelength to the expected maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-500 nm).

-

Emission Scan: Set the excitation wavelength to the expected maximum (e.g., 492 nm) and scan a range of emission wavelengths (e.g., 500-600 nm).

-

-

Sample Measurement: Replace the blank cuvette with the this compound sample cuvette.

-

Excitation Scan: Keeping the emission wavelength fixed, perform the same excitation scan as for the blank. The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum.

-

Emission Scan: Set the excitation wavelength to the determined maximum (e.g., 492 nm) and perform the same emission scan as for the blank.

-

-

Data Analysis: Subtract the blank spectra from the corresponding sample spectra to correct for background signal and scattering. The peak wavelengths of the corrected spectra represent the excitation and emission maxima.

Protein Labeling with this compound SE

This protocol describes a general method for labeling proteins with a this compound succinimidyl ester (SE), which is reactive towards primary amines.

Objective: To covalently attach this compound to a protein of interest.

Materials:

-

This compound SE

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

1 M Sodium bicarbonate

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare this compound SE Stock Solution: Dissolve the this compound SE in anhydrous DMSO to make a 10 mM stock solution.

-

Prepare Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. The pH of the protein solution should be adjusted to 8.5 ± 0.5 using 1 M sodium bicarbonate to facilitate the reaction.

-

Labeling Reaction:

-

Add the this compound SE stock solution to the protein solution. A molar ratio of approximately 10:1 (dye:protein) is a common starting point.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.

-

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

References

The Core Mechanism of 5-Carboxyfluorescein Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent probe in biological research, valued for its high quantum yield, photostability, and pH sensitivity.[1] Its utility spans a vast range of applications, including the labeling of proteins and nucleic acids, fluorescence microscopy, flow cytometry, and as an intracellular pH indicator.[1][2] This guide provides a detailed exploration of the fundamental mechanism governing the fluorescence of this compound, with a focus on the chemical principles, quantitative data, and experimental considerations crucial for its effective application.

The Chemical Basis of this compound Fluorescence: A Tale of pH-Dependent Equilibria

The fluorescence of 5-Carboxyfluorescein is intrinsically linked to its molecular structure and the influence of pH on its chemical form. The molecule exists in a dynamic equilibrium between several species: a non-fluorescent lactone form and fluorescent anionic and zwitterionic forms. The position of this equilibrium, and consequently the fluorescence intensity, is dictated by the surrounding pH.

At acidic pH, the equilibrium favors the colorless, non-fluorescent lactone form. As the pH increases, the molecule undergoes a structural rearrangement to form the fluorescent monoanion and then the highly fluorescent dianion.[3] The pKa for the equilibrium between the monoanion and dianion is approximately 6.5.[4] This pH-dependent transition is the cornerstone of this compound's utility as a pH indicator. For most biological applications, a pH range of 7.5 to 8.5 is recommended to ensure the predominance of the highly fluorescent dianionic species.

Below is a diagram illustrating the pH-dependent equilibrium of 5-Carboxyfluorescein's chemical forms.

Caption: pH-dependent equilibrium of 5-Carboxyfluorescein forms.

Quantitative Spectroscopic Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, extinction coefficient, and quantum yield. These parameters are crucial for designing experiments and interpreting data.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 492 nm | |

| Emission Maximum (λem) | 518 nm | |

| Molar Extinction Coefficient (ε) at pH 9 | 82,000 cm⁻¹M⁻¹ | |

| Molecular Weight | 376.32 g/mol |

pH-Dependent Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound, this value is highly dependent on pH, reflecting the equilibrium between its different chemical forms. While the dianion form exhibits a high quantum yield, the monoanion is significantly less fluorescent, and the lactone form is non-fluorescent.

| pH | Predominant Species | Approximate Fluorescence Quantum Yield (Φ) | Reference |

| < 5 | Lactone | ~0 | |

| ~6.4 | Monoanion | ~0.37 | |

| > 8 | Dianion | ~0.93 |

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines a comparative method for determining the fluorescence quantum yield of this compound at a specific pH, using a known standard.

Materials:

-

5-Carboxyfluorescein

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvent (e.g., phosphate-buffered saline at the desired pH)

-

Volumetric flasks and pipettes

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the this compound and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Labeling of Proteins with this compound N-hydroxysuccinimidyl (NHS) Ester

This compound is commonly used to label proteins through the reaction of its N-hydroxysuccinimidyl (NHS) ester derivative with primary amines (e.g., lysine residues).

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound, SE (NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound, SE Stock Solution: Immediately before use, dissolve the this compound, SE in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the this compound, SE stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

The logical relationship for the protein labeling process is depicted below.

Caption: Logical workflow for protein labeling with this compound, SE.

Conclusion

The fluorescence of 5-Carboxyfluorescein is a nuanced process governed by a pH-dependent equilibrium between its lactone, zwitterionic, and anionic forms. Understanding this core mechanism is paramount for the successful application of this compound in research and drug development. By carefully controlling the experimental conditions, particularly pH, and employing robust labeling and measurement protocols, researchers can fully harness the capabilities of this versatile fluorescent probe. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for optimizing the use of this compound in a variety of scientific applications.

References

The Core Chemistry of 5-FAM NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of 5-Carboxyfluorescein N-hydroxysuccinimide ester (5-FAM NHS ester), a widely used fluorescent labeling reagent. It is intended to serve as a technical resource for professionals in research, life sciences, and drug development who utilize bioconjugation techniques.

Introduction to this compound NHS Ester

This compound NHS ester is a popular amine-reactive fluorescent dye belonging to the fluorescein family.[1][2] It is a single isomer of carboxyfluorescein functionalized with an N-hydroxysuccinimide (NHS) ester group.[2] This NHS ester moiety makes it highly reactive towards primary and secondary aliphatic amines, such as the N-terminus of proteins and the ε-amino group of lysine residues.[3] The reaction forms a stable amide bond, covalently attaching the bright green fluorescent FAM dye to the target biomolecule. This covalent linkage ensures that the dye is well-retained within cells for extended periods.

Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound NHS ester offers several advantages. The resulting carboxamide bond is more resistant to hydrolysis than the thiourea bond formed by FITC, leading to more stable conjugates. FAM-based reagents also allow for less stringent conjugation conditions and can result in higher conjugation yields.

Physicochemical and Spectroscopic Properties

This compound NHS ester is typically a yellow to orange crystalline solid. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Proper storage is crucial for maintaining its reactivity; it should be stored at -20°C, protected from light and moisture.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound NHS ester, providing a quick reference for experimental design.

| Property | Value | Reference |

| Molecular Weight | 473.39 g/mol | |

| Molecular Formula | C₂₅H₁₅NO₉ | |

| Purity | ≥90% (HPLC) | |

| Appearance | Yellow to orange powder/solid | |

| Solubility | Good in DMSO and DMF |

| Spectroscopic Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~492-495 nm | pH 8.0-9.0 | |

| Emission Maximum (λem) | ~517-520 nm | pH 8.0-9.0 | |

| Molar Extinction Coefficient (ε) | ~74,000 - 83,000 M⁻¹cm⁻¹ | ||

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | ||

| Correction Factor (CF₂₆₀) | ~0.20 - 0.22 | ||

| Correction Factor (CF₂₈₀) | ~0.17 |

Reaction Chemistry and Mechanism

The core of this compound NHS ester chemistry lies in its reaction with primary amines. The N-hydroxysuccinimide ester is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with the amine.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2 to 8.5) is optimal for the reaction. In this pH range, the primary amine is sufficiently deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the NHS ester. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

A competing reaction is the hydrolysis of the NHS ester, which also increases with pH. The half-life of hydrolysis for NHS esters can range from hours at pH 7 to mere minutes at pH 9. Therefore, careful control of pH and reaction time is essential for efficient conjugation.

Caption: Reaction of this compound NHS ester with a primary amine.

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound NHS ester. Optimization may be required for specific proteins.

Materials:

-

This compound NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein to be labeled

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Avoid buffers containing primary amines.

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.5

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

While gently vortexing, add the this compound NHS ester stock solution to the protein solution. A molar excess of the dye is typically used, with a common starting point being a 10-15 fold molar excess of dye to protein.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium carbonate or sodium bicarbonate buffer, pH 9.0.

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.

-

Prepare this compound NHS Ester Stock Solution: Dissolve a 5-10 fold molar excess of this compound NHS ester in a small volume of anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add the this compound NHS ester solution to the oligonucleotide solution.

-

Agitate the mixture and incubate at room temperature for 1-2 hours.

-

-

Purification: Purify the labeled oligonucleotide from excess dye and salts using a desalting column or an equivalent size-exclusion chromatography method.

Caption: General experimental workflow for bioconjugation with this compound NHS ester.

Applications in Research and Drug Development

The bright fluorescence and stable linkage provided by this compound NHS ester make it a valuable tool in various applications:

-

Fluorescence Microscopy: Labeled proteins and antibodies are used to visualize cellular structures and localize specific targets.

-

Flow Cytometry: Quantify and sort cells based on the fluorescence intensity of labeled cell surface or intracellular markers.

-

Immunoassays: Used in techniques like ELISA and Western blotting for the detection of specific antigens.

-

Oligonucleotide Labeling: Labeled DNA and RNA probes are used in applications such as fluorescence in situ hybridization (FISH) and microarrays.

-

Drug Delivery Studies: Fluorescently tagging therapeutic molecules allows for the tracking of their uptake, distribution, and localization within cells and tissues.

Conclusion

This compound NHS ester remains a cornerstone reagent for fluorescently labeling biomolecules. Its robust chemistry, favorable spectroscopic properties, and the stability of the resulting conjugates ensure its continued relevance in a wide array of research and development applications. By understanding the core principles of its reactivity and following optimized protocols, researchers can effectively harness the power of this versatile fluorescent probe.

References

Navigating the Solubility of 5-Carboxyfluorescein (5-FAM) in Common Buffers: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Carboxyfluorescein (5-FAM), a widely used fluorescent dye in biological research. Addressed to researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound and its Solubility

5-Carboxyfluorescein (this compound) is a derivative of fluorescein that possesses a carboxylic acid group, enabling its conjugation to primary amines in biomolecules. Its utility as a fluorescent label is often dependent on its solubility in various buffer systems used in biological assays. The solubility of this compound is significantly influenced by the solvent composition and, critically, the pH of the aqueous medium.

Generally, this compound exhibits poor solubility in acidic aqueous solutions and becomes more soluble as the pH increases above 6.0.[1] This is attributed to the deprotonation of its carboxylic acid and phenolic hydroxyl groups at higher pH, leading to a more polar, water-soluble molecule. In practice, concentrated stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol, which are then diluted into the desired aqueous buffer.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its isomer mixture, 5(6)-FAM, in various solvents and buffer systems. It is important to note that specific solubility values in many common biological buffers are not widely published and may need to be determined empirically.

Table 1: Solubility of this compound/5(6)-FAM in Organic Solvents

| Solvent | Reported Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 0.5[4], 58.33 (with sonication)[5], 100 (with sonication) |

| Dimethylformamide (DMF) | 1 |

| Ethanol | 5 |

Table 2: Solubility of this compound/5(6)-FAM in Aqueous and Mixed Buffer Systems

| Buffer System | Reported Solubility (mg/mL) | Notes |

| Water | Soluble (qualitative) | Solubility is pH-dependent, increasing at pH > 6. |

| 0.1 M Sodium Hydroxide (NaOH) | 9.80 - 10.20 | Represents solubility in a highly alkaline environment. |

| 1:1 Ethanol:PBS (pH 7.2) | Approximately 0.5 | A common method for solubilizing in aqueous buffers. |

| 0.1 M Tris (pH 8.0) | Implied to be soluble | The fluorescence of 5(6)-FAM is characterized in this buffer, suggesting sufficient solubility for spectroscopic analysis. |

Note: The significant variation in reported DMSO solubility may be due to factors such as the purity of the dye, the presence of isomers, and the methods used for dissolution (e.g., sonication).

Experimental Protocol for Determining this compound Solubility

The following protocol provides a general framework for determining the solubility of this compound in a specific buffer of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials

-

5-Carboxyfluorescein (solid)

-

Organic Solvent (e.g., anhydrous DMSO)

-

Target Aqueous Buffer (e.g., TRIS, HEPES, Acetate at desired pH and concentration)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Thermomixer or incubator

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Calibrated pipettes

-

Syringe filters (0.2 µm, compatible with the buffer)

3.2. Procedure

-

Preparation of this compound Stock Solution:

-

Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO). This is to facilitate the addition of the dye to the buffer.

-

-

Preparation of Test Samples:

-

Aliquot a fixed volume of the target aqueous buffer into several microcentrifuge tubes (e.g., 500 µL).

-

Add increasing amounts of the this compound stock solution to the buffer in each tube to create a range of concentrations.

-

Ensure the final concentration of the organic solvent is kept low (e.g., <5%) to minimize its effect on the aqueous solubility.

-

-

Equilibration:

-

Tightly cap the tubes and vortex them thoroughly for 2 minutes.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Use a thermomixer with agitation to ensure continuous mixing.

-

-

Separation of Undissolved Solute:

-

After incubation, visually inspect the tubes for any undissolved precipitate.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved this compound.

-

-

Quantification of Soluble this compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

For an extra measure of caution, filter the supernatant through a 0.2 µm syringe filter.

-

Prepare a standard curve of this compound in the same buffer by making serial dilutions from a known concentration of the stock solution.

-

Measure the absorbance of the supernatant from the saturated samples and the standards using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound in that buffer (approximately 490 nm).

-

Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the solubility of this compound in the tested buffer.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use in biological assays often relates to the study of such pathways. The logical relationship for its application is straightforward: the dye must be soluble in the assay buffer to effectively label the target molecule, which can then be used to probe a specific biological process.

References

The Photostability of 5-FAM in Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the photostability of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye in microscopy and other fluorescence-based applications. Understanding the photochemical properties of this compound is critical for designing robust experiments, ensuring data reproducibility, and interpreting results accurately, particularly in applications requiring prolonged or intense illumination.

Core Concepts: Brightness and Photostability

The utility of a fluorophore in microscopy is primarily determined by two key characteristics: its brightness and its photostability. Brightness is a function of the fluorophore's molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] A higher quantum yield results in a brighter fluorophore, which is essential for detecting targets with low abundance.[2]

Photostability refers to a fluorophore's resistance to photobleaching, an irreversible photochemical process that renders the molecule non-fluorescent.[2] High photostability is crucial for experiments that involve long or repeated exposure to excitation light, such as time-lapse imaging and single-molecule studies.[2]

Quantitative Photophysical Properties of this compound

The following table summarizes the key photophysical parameters of this compound, providing a quantitative basis for its performance in microscopy applications. For comparison, data for Alexa Fluor 488, a commonly used alternative, is also included.

| Property | 5-Carboxyfluorescein (this compound) | Alexa Fluor 488 |

| Excitation Maximum (nm) | ~492[1] | ~495 |

| Emission Maximum (nm) | ~517 | ~519 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not explicitly found for this compound | ~71,000 |

| Quantum Yield | ~0.83 | ~0.92 |

| Photostability | Moderate | High |

| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) |

Factors Influencing this compound Photostability

Several factors can influence the photostability of this compound during a microscopy experiment. Understanding and controlling these factors can help to minimize photobleaching and improve data quality.

-

Excitation Power and Wavelength: The rate of photobleaching is directly proportional to the intensity of the excitation light. Using the lowest possible laser power that still provides an adequate signal-to-noise ratio is recommended. Exciting a fluorophore at a wavelength other than its absorption maximum can also reduce photobleaching, as it will absorb the light less efficiently.

-

Local Chemical Environment: The chemical environment surrounding the this compound molecule can significantly impact its photostability. Factors such as pH, the presence of oxidizing agents (like molecular oxygen), and the proximity of other molecules can either enhance or quench fluorescence and contribute to photobleaching. Fluorescein-based dyes like this compound are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments.

-

Conjugation to Biomolecules: The conjugation of this compound to proteins or other biomolecules can alter its photophysical properties, including its photostability. The specific site of attachment and the overall conformation of the conjugate can influence the dye's susceptibility to photobleaching.

Experimental Protocols

Measuring Fluorophore Photostability

This protocol outlines a general method for quantifying the photostability of this compound in a microscopy setup.

1. Sample Preparation:

- Prepare a sample with the this compound fluorophore in a relevant context, for example, conjugated to an antibody and bound to a cellular target on a microscope slide.

- Mount the sample in an appropriate imaging medium. Consider the use of anti-fade reagents to reduce photobleaching.

2. Time-Lapse Imaging:

- Acquire a time-lapse series of images of the sample under continuous illumination.

- The time interval between images should be chosen to adequately capture the decay in fluorescence.

- Use consistent imaging parameters (e.g., laser power, exposure time, objective) throughout the experiment.

3. Data Analysis:

- Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

- Normalize the fluorescence intensity of each time point to the initial intensity.

- Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the fluorophore's photostability. The time it takes for the fluorescence to decrease to half its initial value is often reported as the photobleaching half-life (t½).

Protein Labeling with this compound

This protocol describes a general procedure for labeling proteins with this compound succinimidyl ester (SE), which reacts with primary amines.

1. Protein and Dye Preparation:

- Dissolve the protein to be labeled in a buffer free of primary amines (e.g., phosphate buffer) at a pH of 8.5 ± 0.5. A protein concentration of 2-10 mg/mL is recommended for optimal labeling.

- Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO.

2. Labeling Reaction:

- Add the this compound SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.

- Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle mixing.

3. Purification:

- Remove the unreacted, free dye from the labeled protein conjugate using a desalting column or dialysis.

Visualizations

Jablonski Diagram of Fluorescence and Photobleaching

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and photobleaching.

Experimental Workflow for Measuring Photostability

Caption: A typical experimental workflow for the quantitative measurement of fluorophore photostability.

Factors Affecting this compound Photostability

Caption: Key factors that can influence the photostability of this compound in microscopy experiments.

References

The Enduring Glow: A Technical Guide to the History and Development of Fluorescein Dyes

For Researchers, Scientists, and Drug Development Professionals

Fluorescein, a xanthene dye first synthesized in 1871, stands as a cornerstone in the world of fluorescence.[1][2][3] Its intense green fluorescence, high quantum yield, and versatile chemistry have led to the development of a vast arsenal of derivatives that are indispensable in biological research, medical diagnostics, and drug development. This in-depth technical guide explores the history, synthesis, photophysical properties, and key applications of fluorescein and its most important derivatives, providing researchers with the foundational knowledge to effectively utilize these powerful tools.

A Journey Through Time: The History of Fluorescein

The story of fluorescein begins in the laboratory of the German chemist Adolf von Baeyer, who in 1871 first synthesized the compound by the condensation of phthalic anhydride with resorcinol.[1][4] Initially named "resorcinphthalein," the term fluorescein was coined in 1878, referencing its remarkable property of fluorescence. Von Baeyer's work on dyes, including fluorescein and indigo, earned him the Nobel Prize in Chemistry in 1905.

The initial synthesis marked the birth of xanthene dyes, a class of compounds that absorb and emit visible light. German dye manufacturers quickly industrialized the production of fluorescein. Early medical applications emerged in the 1880s, with Swiss ophthalmologist Ernst Pflüger using fluorescein to visualize corneal abrasions.

A significant leap in the biological application of fluorescein came in the 1940s with the synthesis of fluorescein isothiocyanate (FITC). This derivative allowed for the covalent attachment of fluorescein to proteins and antibodies, a breakthrough that revolutionized cell biology and laid the groundwork for techniques like immunofluorescence.

The Chemistry of Brilliance: Synthesis of Fluorescein and Its Derivatives

The enduring utility of fluorescein lies in its straightforward synthesis and the ease with which its core structure can be modified to create derivatives with specific functionalities.

Synthesis of Fluorescein

The classical synthesis of fluorescein involves the Friedel-Crafts acylation of resorcinol with phthalic anhydride, typically in the presence of a Lewis acid catalyst like zinc chloride or a strong acid like sulfuric acid or methanesulfonic acid.

Experimental Protocol: Synthesis of Fluorescein

-

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid (or anhydrous zinc chloride)

-

-

Procedure:

-

Combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol in a large test tube or small Erlenmeyer flask.

-

Carefully add 6 drops of 2M sulfuric acid to the mixture and stir briefly.

-

Heat the reaction mixture in a preheated oil bath to a temperature between 180°C and 200°C for 30 minutes. It is crucial to maintain this temperature range to avoid decomposition of the product.

-

After 30 minutes, remove the test tube from the oil bath and allow it to cool for approximately 5 minutes.

-

Add 10 mL of acetone and a stir bar to the test tube and stir for 5-10 minutes to dissolve the crude product. The solution will turn yellow. If necessary, add more acetone in 5 mL increments (up to a total of 25 mL) to dissolve all the solid.

-

Combine the acetone extracts in a beaker and evaporate the acetone on a water bath to obtain a crude orange residue.

-

Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

-

Extract the ether layer with 10 mL of a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ether solution into a pre-weighed beaker and evaporate the solvent to yield the final product as an orange solid.

-

Synthesis of Fluorescein Isothiocyanate (FITC)

FITC is a key derivative that allows for the covalent labeling of biomolecules through the reaction of its isothiocyanate group with primary amines. It is typically synthesized from aminofluorescein.

Experimental Protocol: Synthesis of Fluorescein Isothiocyanate (FITC)

-

Materials:

-

5-Aminofluorescein

-

Carbon disulfide

-

Catalyst and solvent (as described in the specific literature, e.g., pyridine)

-

-

Procedure:

-

Step 1: Formation of Dithiocarbamate. In a suitable solvent and in the presence of a catalyst, react 5-aminofluorescein with carbon disulfide. This reaction forms the fluorescein-5-dithiocarbamate intermediate.

-

Step 2: Conversion to Isothiocyanate. The dithiocarbamate intermediate is then converted to fluorescein isothiocyanate. This can be achieved through various methods, including reaction with a phosgene equivalent or oxidative desulfurization.

-

Purification. The resulting FITC is then purified, often by chromatography, to separate it from unreacted starting materials and byproducts.

-

Synthesis of 5(6)-Carboxyfluorescein (FAM)

Carboxyfluorescein, often referred to by the acronym FAM, is another crucial derivative. The carboxylic acid group allows for conjugation to biomolecules using standard carbodiimide chemistry. It is synthesized by replacing phthalic anhydride with trimellitic anhydride in the reaction with resorcinol. This results in a mixture of the 5- and 6-isomers.

Experimental Protocol: Synthesis of 5(6)-Carboxyfluorescein

-

Materials:

-

1,2,4-Benzenetricarboxylic anhydride (trimellitic anhydride)

-

Resorcinol

-

Methanesulfonic acid

-

-

Procedure:

-

Add 25.0 g (0.13 mol) of 1,2,4-benzenetricarboxylic anhydride to a solution of 28.6 g (0.26 mol) of resorcinol in 1M methanesulfonic acid.

-

Heat the reaction mixture at 85°C in an open vessel for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into 7 volumes of ice/water.

-

Collect the resulting orange-yellow precipitate by filtration and dry it in an oven at 200°C. This yields a mixture of 5- and 6-carboxyfluorescein.

-

The isomers can be separated by fractional crystallization. For example, recrystallization from methanol/hexane preferentially yields the 6-isomer, while recrystallization from ethanol/hexane preferentially yields the 5-isomer.

-

Photophysical Properties of Fluorescein Dyes

The utility of fluorescein dyes is intrinsically linked to their excellent photophysical properties. However, these properties are sensitive to the local environment, particularly pH. The fluorescence of fluorescein is most intense in basic solutions.

| Property | Fluorescein | Fluorescein Isothiocyanate (FITC) | 5-Carboxyfluorescein (5-FAM) |

| Excitation Maximum (λex) | 494 nm | 495 nm | ~494 nm |

| Emission Maximum (λem) | 521 nm | 525 nm | ~522 nm |

| Molar Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | 75,000 M⁻¹cm⁻¹ | ~83,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φf) | 0.92 | 0.92 | ~0.90 |

| Fluorescence Lifetime (τfl) | 4.0 ns | ~4.1 ns | ~4.0 ns |

| pKa | 6.4 | ~6.4 | ~6.5 |

Applications in Research and Drug Development

Fluorescein and its derivatives are workhorses in a multitude of applications, enabling the visualization and quantification of biological processes.

Immunofluorescence (IF)

Immunofluorescence is a cornerstone technique in cell biology that utilizes the high specificity of antibodies to detect and localize target antigens within cells and tissues. FITC is a classic fluorophore used for this application.

Experimental Workflow: Indirect Immunofluorescence

The following diagram illustrates the general workflow for indirect immunofluorescence, a method that provides signal amplification.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. Fluorescein-labeled nucleic acid probes are commonly employed.

Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

The following diagram outlines the key steps in a typical FISH experiment.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a dynamic microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell. It is invaluable for investigating protein dynamics, membrane fluidity, and intracellular transport.

Logical Flow: The Principle of FRAP

The diagram below illustrates the principle behind a FRAP experiment.

Probes for Signaling Pathways

The core fluorescein structure can be modified to create "smart" probes that respond to specific ions or molecules, allowing for the real-time visualization of signaling events within cells. For example, fluorescein-based probes have been developed to detect metal ions like copper (II), which are involved in various physiological and pathological processes. The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence of the fluorescein core is quenched until it binds to its target analyte.

Logical Relationship: "Off-On" Fluorescent Probe Mechanism

This diagram shows the basic principle of an "off-on" fluorescent probe for detecting a specific analyte.

Conclusion

From its discovery in the 19th century to its central role in modern molecular biology, fluorescein has proven to be a remarkably versatile and enduring tool. Its bright fluorescence, coupled with a rich and adaptable chemistry, has given rise to a family of derivatives that empower researchers to visualize the intricate workings of the cell. As imaging technologies and our understanding of biological systems continue to advance, the fundamental principles and applications of fluorescein dyes will undoubtedly continue to illuminate the path of scientific discovery.

References

An In-depth Technical Guide to the Safe Handling and Application of 5-Carboxyfluorescein (5-FAM) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of 5-Carboxyfluorescein (5-FAM) powder. The information is intended to ensure the safe and effective use of this fluorescent dye in a laboratory setting.

Chemical and Physical Properties

5-Carboxyfluorescein is a widely used green fluorescent dye. A summary of its key properties is presented in the table below.

| Property | Value | References |

| CAS Number | 76823-03-5 | [1] |

| Molecular Formula | C₂₁H₁₂O₇ | [1] |

| Molecular Weight | 376.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Excitation Maximum | 492 nm | [1] |

| Emission Maximum | 518 nm | |

| Solubility | DMF: 1 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 5 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Safety and Handling

While 5-Carboxyfluorescein is a valuable research tool, it is crucial to handle the powder form with care to avoid potential health hazards. The following sections detail the necessary safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

5-Carboxyfluorescein powder is considered potentially harmful and may cause irritation upon contact with the skin, eyes, or respiratory tract. The hazards have not been thoroughly investigated, and it is recommended to handle all chemicals with caution.

| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |

| Skin Irritation | Not classified, but may cause skin irritation in susceptible persons. | Chemical-resistant gloves (e.g., nitrile), lab coat. |

| Eye Irritation | Not classified, but may cause eye irritation in susceptible persons. | Safety glasses with side shields or chemical safety goggles. |

| Respiratory Irritation | Not classified, but inhalation of dust should be avoided. | Use in a well-ventilated area or with a fume hood. A respirator may be required for large quantities or if dust is generated. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. | |

| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. | |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur. | |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 5-Carboxyfluorescein powder and to ensure laboratory safety.

-

Handling: Avoid creating dust when handling the solid compound. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Protect from light, especially when in solution. For long-term storage, -20°C is recommended. Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.

Spill and Waste Disposal

-

Spills: In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a suitable container for disposal. Avoid generating dust.

-

Waste Disposal: Dispose of 5-Carboxyfluorescein waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Experimental Protocols

5-Carboxyfluorescein is commonly used to fluorescently label biomolecules, such as proteins and peptides. The following is a general protocol for labeling a protein with 5-Carboxyfluorescein.

Preparation of Reagents

-

Protein Solution:

-

The protein to be labeled should be at a concentration of 2-10 mg/mL in a buffer that does not contain primary amines (e.g., Tris or glycine) or ammonium ions, as these will compete with the labeling reaction.

-

A suitable buffer is phosphate-buffered saline (PBS) at a pH of 8.5 ± 0.5. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.

-

-

5-Carboxyfluorescein Stock Solution:

-

Prepare a 10 mM stock solution of 5-Carboxyfluorescein in anhydrous dimethyl sulfoxide (DMSO). To aid dissolution, the tube can be warmed to 37°C and sonicated.

-

Protein Labeling Procedure

-

Determine the amount of this compound needed: The optimal molar ratio of this compound to protein is typically around 10:1.

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark, with occasional gentle mixing.

Purification of the Labeled Protein

After the incubation period, it is necessary to remove the unreacted 5-Carboxyfluorescein from the labeled protein. This is typically achieved using a size-exclusion chromatography column, such as a Sephadex G-25 column.

-

Prepare the column: Equilibrate the Sephadex G-25 column with PBS (pH 7.2-7.4).

-

Load the sample: Apply the reaction mixture to the top of the column.

-

Elute: Elute the column with PBS (pH 7.2-7.4). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Collect fractions: Collect the fractions containing the yellow-colored labeled protein.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and experimental use of 5-Carboxyfluorescein powder.

References

5-Carboxyfluorescein (5-FAM): A Technical Guide to its Molar Extinction Coefficient and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. This document details the experimental protocols for its determination and explores its application in various research contexts, including fluorescence microscopy and flow cytometry.

Core Photophysical Properties of this compound

This compound is a derivative of fluorescein characterized by a carboxylic acid group that facilitates its conjugation to biomolecules. Its popularity stems from its bright fluorescence, high quantum yield, and a spectral profile well-suited for common laser lines. However, it is crucial to note that the spectral properties of this compound, including its molar extinction coefficient, are sensitive to environmental factors, most notably pH. The fluorescence of FAM decreases below pH 7, with optimal performance typically observed in the pH range of 7.5 to 8.5[1].

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are essential for the accurate design and interpretation of fluorescence-based experiments.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~492 nm | pH 9[2] |

| Emission Maximum (λem) | ~514 nm | pH 9[2] |

| Molar Extinction Coefficient (ε) | ≥72,000 - 83,000 L·mol⁻¹·cm⁻¹ | at ~492 nm in alkaline buffer (e.g., 0.1 M NaOH or pH > 8.5)[3] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH[3] |

| Molecular Weight | 376.32 g/mol |

Experimental Protocol: Determination of Molar Extinction Coefficient

The accurate determination of the molar extinction coefficient (ε) is critical for quantifying the concentration of this compound and its conjugates. The following protocol, based on the Beer-Lambert law (A = εbc), outlines the methodology for this measurement.

Materials and Equipment

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

5-Carboxyfluorescein (this compound), high purity

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.0)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of high-purity this compound powder using an analytical balance.

-

Dissolve the this compound in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Protect the solution from light.

-

-

Preparation of a Diluted Standard Solution:

-

Perform a serial dilution of the this compound stock solution in the chosen aqueous buffer (pH 8.5-9.0) to a concentration suitable for accurate absorbance measurement (typically in the low micromolar range).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of this compound (e.g., 450-550 nm).

-

Use the same buffer as used for dilution as a blank to zero the instrument.

-

Measure the absorbance spectrum of the diluted this compound solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculation of the Molar Extinction Coefficient:

-

Using the Beer-Lambert law, calculate the molar extinction coefficient (ε) at the λmax: ε = A / (b * c) Where:

-

A is the absorbance at λmax.

-

b is the path length of the cuvette in cm (typically 1 cm).

-

c is the molar concentration of the this compound solution in mol/L.

-

-

Logical Workflow for Molar Extinction Coefficient Determination

Applications of this compound in Research

This compound is a versatile fluorescent probe used in a wide array of applications. Its ability to be conjugated to various biomolecules makes it an invaluable tool in cell biology, molecular biology, and drug discovery.

Fluorescence Resonance Energy Transfer (FRET) Assays

This compound is frequently employed as a donor fluorophore in FRET-based assays, often paired with a suitable quencher. These assays are powerful for studying molecular interactions, such as protease activity.

In a typical FRET-based protease assay, a peptide substrate is synthesized with this compound on one end and a quencher on the other. In the intact state, the proximity of the quencher to this compound results in the suppression of its fluorescence. Upon cleavage of the peptide by a specific protease, this compound and the quencher are separated, leading to an increase in fluorescence.

Flow Cytometry

In flow cytometry, this compound conjugated to antibodies or other probes is used to identify and quantify specific cell populations based on the expression of target antigens.

The general workflow for a direct immunophenotyping experiment using a this compound conjugated antibody involves cell preparation, staining, and analysis on a flow cytometer.

Fluorescence Microscopy

This compound is also widely used in fluorescence microscopy to visualize the localization of specific proteins or structures within cells.

Similar to flow cytometry, immunofluorescence microscopy with a this compound labeled antibody involves cell preparation, staining, and imaging.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with 5-FAM NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. 5-Carboxyfluorescein (5-FAM) is a popular green fluorescent dye that can be covalently attached to antibodies. The N-hydroxysuccinimide (NHS) ester of this compound provides an efficient and straightforward method for this conjugation. This document provides a detailed protocol for labeling antibodies with this compound NHS ester, including methods for purification and characterization of the resulting conjugate.

This compound NHS ester reacts with primary amine groups (-NH2), which are primarily found on the side chains of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[1][2] The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amines are deprotonated and thus more nucleophilic.[3][4] Proper control of the reaction conditions, including the molar ratio of dye to antibody, is crucial for achieving the desired degree of labeling (DOL) and preserving the antibody's antigen-binding affinity.[5]

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

This compound NHS ester (stored at -20°C, protected from light and moisture)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

Experimental Protocols

Protocol 1: Antibody Preparation

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or ammonium ions, it is essential to exchange the buffer. This can be accomplished by dialysis against PBS or by using a desalting column.

-

Concentration Adjustment: For optimal labeling, adjust the antibody concentration to 2-10 mg/mL in PBS. Lower concentrations may reduce labeling efficiency.

Protocol 2: Preparation of this compound NHS Ester Stock Solution

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

-

Note: Aqueous stock solutions of NHS esters are not stable and should be used immediately. DMSO stock solutions can be stored at -20°C for a short period, but fresh preparation is always recommended.

Protocol 3: Antibody Labeling with this compound NHS Ester

-

Transfer the desired amount of antibody solution to a microcentrifuge tube.

-

Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the antibody solution. A common approach is to add 1/10th of the antibody solution volume of 1 M sodium bicarbonate to adjust the pH.

-

Calculate the required volume of the this compound NHS ester stock solution. A molar excess of 5- to 20-fold of dye to antibody is a common starting point. The optimal ratio should be determined empirically for each antibody.

-

Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Protocol 4: Purification of the Labeled Antibody

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Separation: Apply the reaction mixture to the top of the equilibrated column.

-

Elution: Elute the labeled antibody with PBS. The first colored band to elute will be the fluorescently labeled antibody, which is larger and moves faster through the column. The second, slower-moving colored band will be the smaller, unreacted dye.

-

Collection: Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Labeled Antibody

The success of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of this compound (approximately 494 nm, Amax).

-

Calculate the Degree of Labeling (DOL):

-

Protein Concentration (M): Corrected A280 = A280 - (Amax x 0.3) Protein Concentration (M) = Corrected A280 / ε_protein

Where:

-

0.3 is the correction factor for the absorbance of this compound at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

Dye Concentration (M): Dye Concentration (M) = Amax / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of this compound at its absorbance maximum (~75,000 M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is typically between 2 and 10.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for labeling antibodies with this compound NHS ester. These values represent typical ranges and should be optimized for specific antibodies and applications.

| Parameter | Recommended Value/Range | Reference |

| Antibody Concentration | 2 - 10 mg/mL | |

| Reaction Buffer pH | 8.3 - 8.5 | |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | |

| Reaction Time | 1 hour | |

| Reaction Temperature | Room Temperature | |

| Optimal Degree of Labeling (DOL) | 2 - 10 | |

| This compound Extinction Coefficient (ε_dye) | ~75,000 M⁻¹cm⁻¹ at ~494 nm | |

| IgG Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ at 280 nm | |

| This compound Correction Factor at 280 nm | ~0.3 |

Visualizations

Caption: Experimental workflow for labeling antibodies with this compound NHS ester.

Caption: Chemical reaction of this compound NHS ester with a primary amine on an antibody.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Labeling | - Buffer contains primary amines (e.g., Tris, glycine).- this compound NHS ester was hydrolyzed. | - Perform buffer exchange of the antibody into an amine-free buffer like PBS.- Prepare the this compound NHS ester solution immediately before use. |

| Antibody Precipitation | - Over-labeling of the antibody.- High concentration of organic solvent (DMSO). | - Reduce the molar ratio of dye to antibody in the reaction.- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. |

| High Background in Assays | - Presence of unreacted free dye. | - Ensure thorough purification of the labeled antibody to remove all unconjugated this compound. |

| Reduced Antibody Activity | - Labeling of critical lysine residues in the antigen-binding site. | - Try varying the dye-to-antibody ratio to achieve a lower DOL. |

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. This compound (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Application Notes and Protocols for 5-FAM Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye for labeling oligonucleotides.[1] Its bright fluorescence and compatibility with common fluorescence detection instruments make it a popular choice for a variety of applications, including DNA sequencing, PCR, and hybridization-based assays.[2][3][4] The most common method for attaching this compound to an oligonucleotide is through the reaction of a this compound N-hydroxysuccinimide (NHS) ester with a primary amine group incorporated into the oligonucleotide.[5] This protocol details the post-synthesis labeling of an amine-modified oligonucleotide with this compound SE (succinimidyl ester).

Principle of the Method